Photochemical Stability Advantage: 6-Chloro vs. 6-Bromo Triplet Quenching Rate Constants
In photochemical applications where radical stability or triplet-state quenching is relevant, 6-chloropicolinic acid demonstrates markedly different reactivity compared to its 6-bromo analog. Laser flash photolysis studies reveal that the zwitterionic form of 6-chloropicolinic acid (pH 0.9) exhibits a Br⁻ triplet quenching rate constant of 8 × 10⁸ mol⁻¹ dm³ s⁻¹, whereas the anionic form (pH 5.4) shows a substantially lower rate constant of 3.4 × 10⁵ mol⁻¹ dm³ s⁻¹—a difference of approximately 2,350-fold [1]. In contrast, photolysis of 6-bromopicolinic acid is drastically enhanced by Cl⁻, producing 6-chloropicolinic acid with a chemical yield of approximately 90% [1].
| Evidence Dimension | Triplet-state quenching rate constant by Br⁻ |
|---|---|
| Target Compound Data | 8 × 10⁸ mol⁻¹ dm³ s⁻¹ (zwitterion, pH 0.9); 3.4 × 10⁵ mol⁻¹ dm³ s⁻¹ (anion, pH 5.4) |
| Comparator Or Baseline | 6-Bromopicolinic acid: photolysis enhanced by Cl⁻ yielding ~90% conversion to 6-chloropicolinic acid |
| Quantified Difference | ~2,350-fold difference in quenching rate constant between zwitterionic and anionic forms of 6-chloro analog; 6-bromo analog is photolytically unstable under these conditions |
| Conditions | Laser flash photolysis; aqueous solution; pH 0.9 (zwitterionic) and pH 5.4 (anionic); Br⁻ as quenching agent |
Why This Matters
Researchers selecting a halogenated picolinic acid for photochemical applications must consider this >2,350-fold pH-dependent quenching rate variation and the superior photostability of the 6-chloro analog relative to 6-bromo.
- [1] Rollet, F. et al. Reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids: contrasting effects of bromide and chloride. Photochem. Photobiol. Sci., 2006, 5, 686-690. DOI: 10.1039/b601319h. View Source
